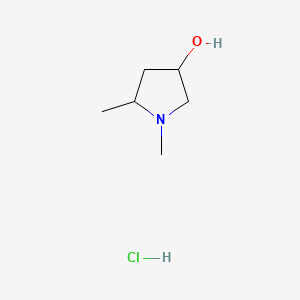

![molecular formula C38H50N4O5 B13447143 (2R,3S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)pentanamide](/img/structure/B13447143.png)

(2R,3S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)pentanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

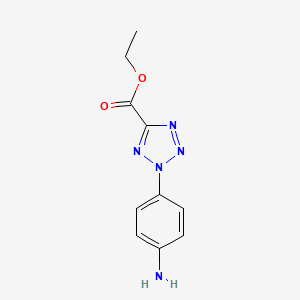

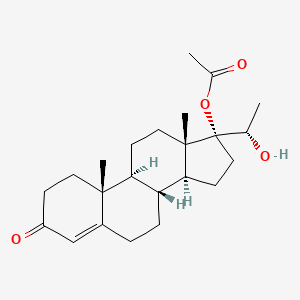

Isolopinavir is a compound closely related to lopinavir, an antiretroviral protease inhibitor used in the treatment of HIV-1 infection. Lopinavir is often administered in combination with ritonavir to enhance its bioavailability and efficacy. Isolopinavir shares similar structural and functional properties with lopinavir, making it a subject of interest in antiviral research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of isolopinavir involves multiple steps, starting from readily available starting materials. One common method includes the use of stearic acid-based solid lipid nanoparticles (SLNs) prepared by hot melt emulsion technique . Another method involves the spray-drying technique to develop isolopinavir-loaded phospholipid vesicles .

Industrial Production Methods

Industrial production of isolopinavir typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as hot melt emulsion and spray-drying are scaled up to produce isolopinavir in bulk quantities for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

Isolopinavir undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

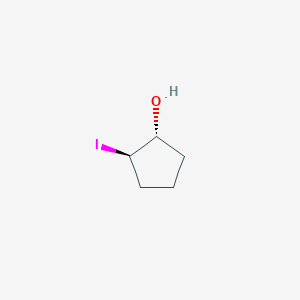

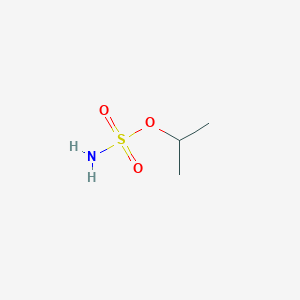

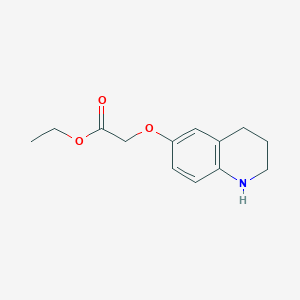

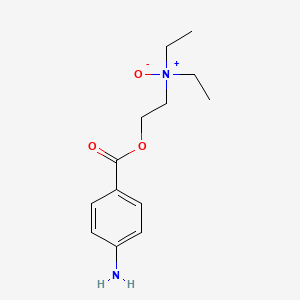

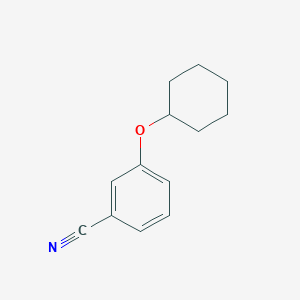

The major products formed from these reactions include various derivatives of isolopinavir, such as sulfolopinavir, lopinavirphenoxyacetamide, and lopinaviroxazine impurity .

Wissenschaftliche Forschungsanwendungen

Isolopinavir has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying protease inhibitors and their interactions with enzymes.

Biology: Investigated for its potential to inhibit viral proteases, including those of HIV and SARS-CoV-2

Medicine: Explored as a therapeutic agent for treating viral infections, particularly in combination with other antiretrovirals.

Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.

Wirkmechanismus

Isolopinavir exerts its effects by inhibiting the activity of viral proteases, enzymes critical for the viral lifecycle. It binds to the active site of the protease, preventing the cleavage of viral polyproteins into functional proteins required for viral replication . This results in the formation of immature, noninfectious viral particles.

Vergleich Mit ähnlichen Verbindungen

Isolopinavir is compared with other protease inhibitors such as ritonavir, darunavir, saquinavir, and atazanavir . While all these compounds share a common mechanism of action, isolopinavir is unique in its structural properties and specific interactions with viral proteases. Similar compounds include:

Ritonavir: Often used in combination with lopinavir to enhance its bioavailability.

Darunavir: Another protease inhibitor with a different resistance profile.

Saquinavir: One of the first protease inhibitors developed for HIV treatment.

Atazanavir: Known for its once-daily dosing regimen and favorable side effect profile.

Isolopinavir’s uniqueness lies in its specific binding affinity and inhibitory effects on viral proteases, making it a valuable compound in antiviral research and therapy.

Eigenschaften

Molekularformel |

C38H50N4O5 |

|---|---|

Molekulargewicht |

642.8 g/mol |

IUPAC-Name |

(2R,3S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)pentanamide |

InChI |

InChI=1S/C38H50N4O5/c1-5-26(2)35(42-21-13-20-39-38(42)46)37(45)40-31(22-29-16-8-6-9-17-29)24-33(43)32(23-30-18-10-7-11-19-30)41-34(44)25-47-36-27(3)14-12-15-28(36)4/h6-12,14-19,26,31-33,35,43H,5,13,20-25H2,1-4H3,(H,39,46)(H,40,45)(H,41,44)/t26-,31-,32-,33-,35+/m0/s1 |

InChI-Schlüssel |

YORYEDPQPARBHF-NLVSJJSZSA-N |

Isomerische SMILES |

CC[C@H](C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3C)C)O)N4CCCNC4=O |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3C)C)O)N4CCCNC4=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13447076.png)

![7-Ethoxy-5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidine](/img/structure/B13447121.png)

![(5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene](/img/structure/B13447129.png)